4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative. This compound is known for its unique structural features, which include two fluorine atoms and a carboxylic acid group attached to a pyrrolidine ring. The presence of fluorine atoms often imparts distinct chemical and biological properties to the molecule, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the reaction of 3,3-dimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the substituent introduced, various fluorinated derivatives can be formed.
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Scientific Research Applications
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dipeptidyl peptidase-4 (DPP-4).
Medicine: Explored for its potential therapeutic applications, including as a component in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as a potential DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased blood glucose levels. The fluorine atoms enhance the binding affinity and specificity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride
- 4,4-Difluoro-3,3-dimethylpyrrolidine
- 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid
Uniqueness
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of both fluorine atoms and a carboxylic acid group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound in various research applications, particularly in the development of fluorinated pharmaceuticals and enzyme inhibitors.
Properties
CAS No. |
1408076-44-7 |
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Molecular Formula |
C7H12ClF2NO2 |
Molecular Weight |
215.62 g/mol |
IUPAC Name |
(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-6(2)4(5(11)12)10-3-7(6,8)9;/h4,10H,3H2,1-2H3,(H,11,12);1H/t4-;/m1./s1 |
InChI Key |
JKUBNVCKITZURN-PGMHMLKASA-N |
Isomeric SMILES |
CC1([C@H](NCC1(F)F)C(=O)O)C.Cl |
SMILES |
CC1(C(NCC1(F)F)C(=O)O)C.Cl |
Canonical SMILES |
CC1(C(NCC1(F)F)C(=O)O)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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